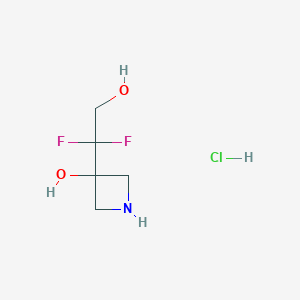

3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol; hydrochloride, also known as DFEA, is a chemical compound that has gained increasing interest in scientific research due to its potential therapeutic properties. DFEA is a derivative of azetidin-3-ol, which is a four-membered heterocyclic compound. DFEA has been shown to have various biochemical and physiological effects, making it a promising compound for further research.

Scientific Research Applications

Synthesis and Optimization

- A robust process for the synthesis of azetidin-3-ol hydrochloride, involving low-cost starting materials and economically efficient production methods, was developed. This process is essential for producing azetidin-3-ol hydrochloride derivatives (V. Reddy et al., 2011).

Building Blocks for Chemical Synthesis

- 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, similar in structure to azetidin-3-ol hydrochloride, have been synthesized and transformed into various chemical structures, demonstrating their utility as versatile building blocks (Hang Dao Thi et al., 2018).

Intermediate for Complex Azetidines

- Bicyclic azetidin-3-ones serve as stable intermediates for the synthesis of highly substituted azetidines, indicating the potential of azetidin-3-ol hydrochloride derivatives in the synthesis of complex molecules (R. Martínez & G. Fleet, 2014).

Precursors for Fluorinated Compounds

- Difluoro(trimethylsilyl)acetamides, related to azetidin-3-ol hydrochloride, have been used as precursors for synthesizing difluoroazetidinones, highlighting the potential of fluorinated azetidine derivatives in chemical syntheses (M. Bordeau et al., 2006).

Radioactive Labeling and Imaging

- Fluoro derivatives of azetidines, such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, have been synthesized and labeled for positron emission tomography (PET) imaging, demonstrating the application of azetidine derivatives in medical imaging (F. Doll et al., 1999).

Synthesis of Iminosugars

- Azetidine iminosugars derived from azetidin-3-ol hydrochloride have shown significant inhibitory activity against certain enzymes, suggesting their potential in biochemical applications (Pravin P. Lawande et al., 2015).

properties

IUPAC Name |

3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2.ClH/c6-5(7,3-9)4(10)1-8-2-4;/h8-10H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSOCXWNDHPOOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C(CO)(F)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B3014571.png)

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid](/img/structure/B3014576.png)

![(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B3014581.png)

![2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid](/img/structure/B3014582.png)

![(4-Benzylpiperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3014584.png)

![5-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B3014588.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3014589.png)

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B3014590.png)